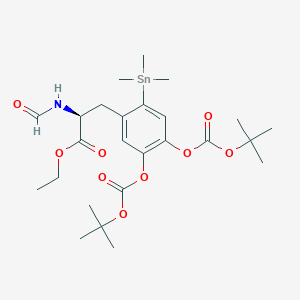

N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester

説明

N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester is a useful research compound. Its molecular formula is C25H39NO9Sn and its molecular weight is 616.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for radiolabeled compounds used in positron emission tomography (PET). This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic use.

The compound is synthesized through a multi-step process involving the protection of amino and hydroxyl groups, followed by the introduction of the trimethylstannyl group. The general synthesis pathway includes:

- Formation of protected intermediates : Starting from L-phenylalanine, various protective groups are added to yield intermediates that can be further modified.

- Introduction of the trimethylstannyl group : This step is crucial as it enhances the compound's reactivity and facilitates subsequent reactions, particularly in radiolabeling processes.

- Final product formation : The final compound is obtained after careful deprotection and purification steps.

This synthetic route is significant as it allows for high yields of the desired compound, which can be utilized in further research and applications in medical imaging .

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily related to its role as a precursor for radiolabeled compounds such as 6-[^18F]fluoro-L-DOPA. This radiolabeled form is critical in PET imaging for assessing dopamine metabolism in neurological disorders like Parkinson's disease.

Key Mechanisms:

- Dopaminergic Activity : The compound's structure allows it to mimic L-DOPA, enabling its conversion into dopamine within the body. This property is particularly useful in studying conditions associated with dopamine deficiency.

- Chemotactic Properties : Similar to other formylated peptides, this compound may exhibit chemotactic activity, influencing immune cell migration and activation .

Biological Studies and Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Case Studies

-

Parkinson's Disease Imaging :

- A clinical study utilized 6-[^18F]fluoro-L-DOPA derived from this compound to assess dopamine synthesis capacity in patients. Results indicated a correlation between imaging results and clinical symptoms of motor deficits.

- Cancer Research :

科学的研究の応用

Key Applications

-

Precursor for Radiolabeled Compounds :

- N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester is primarily used as a precursor in the synthesis of 6-[^18F]fluoro-L-DOPA, a radiopharmaceutical employed in PET imaging. This compound is crucial for diagnosing neurological conditions such as Parkinson's disease by providing insights into dopamine metabolism in the brain .

- Synthesis and Radiofluorination :

- Research in Medicinal Chemistry :

Case Studies

-

Application in Parkinson's Disease Diagnosis :

- A study demonstrated the efficacy of 6-[^18F]fluoro-L-DOPA synthesized from this compound in imaging dopamine metabolism. The results indicated that patients with Parkinson's disease exhibited significantly reduced uptake of the radiotracer compared to healthy controls, highlighting its diagnostic utility.

-

Optimization of Synthesis Protocols :

- Research focusing on the optimization of radiofluorination protocols using this compound has shown variations in yield based on the choice of fluorinating agent. Studies indicated that using acetyl hypofluorite resulted in higher yields compared to other agents, thereby enhancing the efficiency of synthesizing radiopharmaceuticals for clinical applications .

化学反応の分析

Radiofluorination Reactions

The trimethylstannyl group undergoes rapid fluorodestannylation with ¹⁸F-labeled agents, enabling high-yield production of 6-[¹⁸F]fluoro-L-DOPA. Key findings from :

| Fluorinating Agent | Conditions | Radiochemical Yield | Regioselectivity |

|---|---|---|---|

| [¹⁸F]F₂ | Gas-phase reaction, 25°C, 5 min | 32–38% | >99% 6-fluoro isomer |

| [¹⁸F]CH₃COOF | Acetonitrile, RT, 3 min | 40–45% | >99% 6-fluoro isomer |

| [¹⁸F]OF₂ | Gas-phase reaction, 25°C, 5 min | 35–42% | >99% 6-fluoro isomer |

Mechanistic Insight :

-

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the trimethylstannyl group acts as a superior leaving group compared to iodine or mercury derivatives .

-

No competing fluorination at the 2- or 5-positions observed due to steric and electronic effects of the t-Boc-protected hydroxyl groups .

Deprotection and Purification

Post-fluorination, acid hydrolysis removes protecting groups to yield 6-[¹⁸F]fluoro-L-DOPA:

Advantages Over Alternatives :

Stability and Handling

-

Thermal Stability : The tin precursor remains stable for >6 months when stored under inert gas at −20°C .

-

Reactivity : No detectable decomposition during fluorination, even with highly reactive OF₂ .

Comparative Analysis of Fluorination Methods

| Parameter | [¹⁸F]F₂ | [¹⁸F]CH₃COOF | [¹⁸F]OF₂ |

|---|---|---|---|

| Ease of Handling | Moderate (gas) | High (solution) | Moderate (gas) |

| Yield Consistency | ±5% | ±3% | ±4% |

| Equipment Requirements | Specialized gas lines | Standard synthesis module | Specialized gas lines |

特性

IUPAC Name |

ethyl (2S)-3-[4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]-2-formamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO9.3CH3.Sn/c1-8-28-18(25)15(23-13-24)11-14-9-10-16(29-19(26)31-21(2,3)4)17(12-14)30-20(27)32-22(5,6)7;;;;/h10,12-13,15H,8,11H2,1-7H3,(H,23,24);3*1H3;/t15-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWPLVBDUFBJGS-FWELSTJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO9Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。